![molecular formula C10H14O3 B1530471 3-Oxaspiro[5.5]undecan-8,10-dion CAS No. 1058731-65-9](/img/structure/B1530471.png)
3-Oxaspiro[5.5]undecan-8,10-dion
Übersicht
Beschreibung
3-Oxaspiro[5.5]undecane-8,10-dione is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Oxaspiro[5.5]undecane-8,10-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxaspiro[5.5]undecane-8,10-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizin: Plasminogenaktivator-Inhibitor-1 (PAI-1)-Inhibition
3-Oxaspiro[5.5]undecan-8,10-dion wurde bei der Synthese neuartiger Anthranilsäurederivate mit substituierten N-Acyl-Seitenketten verwendet. Diese Verbindungen haben eine potente in-vitro-inhibitorische Aktivität gegen PAI-1 gezeigt . PAI-1 spielt eine bedeutende Rolle bei der Regulation der Fibrinolyse, und seine Inhibitoren sind wegen ihrer potenziellen therapeutischen Anwendung bei der Behandlung von Thrombose und anderen verwandten Erkrankungen von Interesse.
Materialwissenschaften: Bioabbaubare Polymere
Die Verbindung ist ein Schlüsselmonomer bei der Bildung von bioabbaubaren Polyorthoestern. Diese Polymere entstehen durch Polyadditionsreaktionen mit α,ω-Diolen und werden in medizinischen Anwendungen wie Arzneimittelabgabesystemen eingesetzt, bei denen eine kontrollierte Arzneimittelabgabe erforderlich ist .
Umweltwissenschaften: Kontrollierte Arzneimittelabgabe
In den Umweltwissenschaften liegt der Fokus auf der Anwendung der Verbindung in Einbettungsmedien für Pharmazeutika. Die kontrollierte Freisetzung von Arzneimitteln durch Oberflächenerosion unter physiologischen Bedingungen ist ein entscheidendes Forschungsgebiet, und auf this compound basierende Polyorthoester sind in diesem Zusammenhang wertvoll .
Pharmakologie: Formulierungen mit verlängerter Freisetzung
In der Pharmakologie werden Derivate der Verbindung in Formulierungen mit verlängerter Freisetzung verwendet. Diese Formulierungen sind so konzipiert, dass sie ein Arzneimittel über einen längeren Zeitraum freisetzen, wodurch die Medikamentenadhärenz und die Patientenergebnisse verbessert werden .
Biochemie: Enzymhemmstudien
Zu den biochemischen Anwendungen von this compound gehören Enzymhemmstudien. Derivate der Verbindung wurden synthetisiert, um ihre inhibitorische Aktivität auf verschiedenen biochemischen Wegen zu bewerten, was für das Verständnis von Krankheitsmechanismen und die Entwicklung neuer Medikamente entscheidend ist .
Wirkmechanismus
Target of Action
It is known that the compound can be used to synthesize other complex molecules , suggesting that its targets could be varied depending on the specific synthesis process.
Mode of Action
It is known that the compound is a reactive bifunctional monomer , which suggests that it can interact with its targets through a variety of chemical reactions.
Biochemical Pathways
It is known that the compound can form biodegradable polyorthoesters by polyaddition with α,ω-diols , indicating that it may affect pathways related to polymer synthesis and degradation.
Result of Action
Given its role as a reactive bifunctional monomer that can form biodegradable polyorthoesters , it can be inferred that the compound may have significant effects on cellular structures and functions, particularly those related to polymer synthesis and degradation.
Action Environment
The action environment of 3-Oxaspiro[5.5]undecane-8,10-dione can be influenced by various factors. For instance, it is known that the compound can undergo rearrangement reactions in an alkaline medium or under UV irradiation . This suggests that the compound’s action, efficacy, and stability can be significantly affected by environmental conditions such as pH and light exposure.
Eigenschaften
IUPAC Name |
3-oxaspiro[5.5]undecane-8,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-8-5-9(12)7-10(6-8)1-3-13-4-2-10/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGJIWKLAIOBCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-6-fluorobenzo[d]isoxazole](/img/structure/B1530392.png)
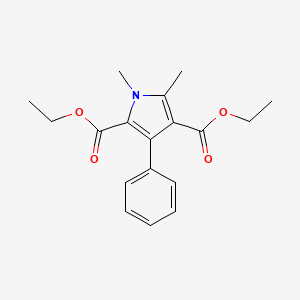
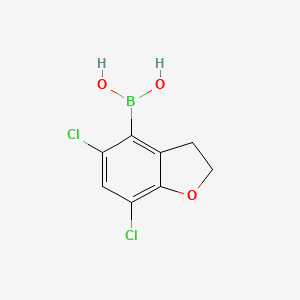

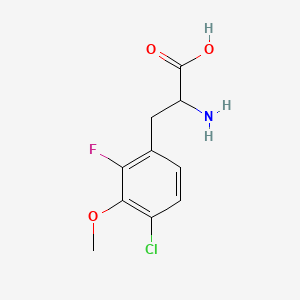
![4-(2-Chloro-6-(chloromethyl)thieno-[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1530400.png)
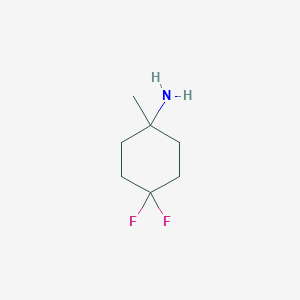
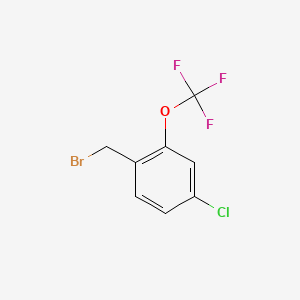
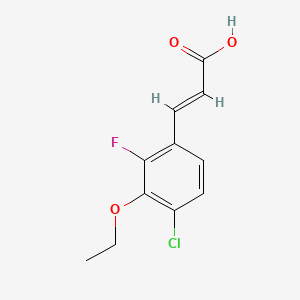
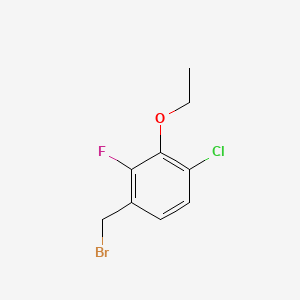
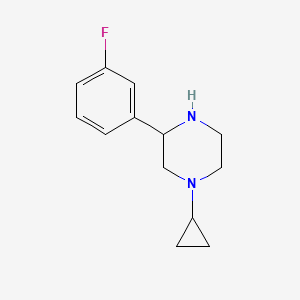

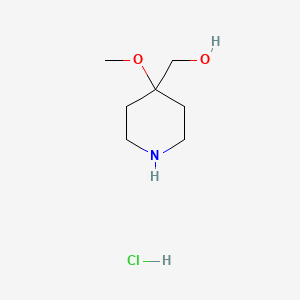
![[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol](/img/structure/B1530411.png)
